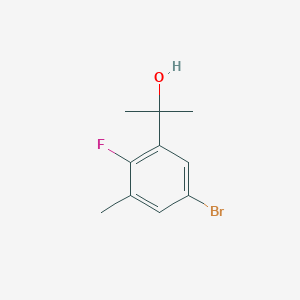

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol

Description

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol (CAS: 1437780-04-5) is a tertiary alcohol derivative featuring a substituted phenyl ring with bromine, fluorine, and methyl groups at the 5-, 2-, and 3-positions, respectively. Its molecular formula is C₁₀H₁₂BrFO, with a molecular weight of 247.1 g/mol . The fluorine atom enhances electronegativity and metabolic stability, while the bromine serves as a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

2-(5-bromo-2-fluoro-3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-6-4-7(11)5-8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZAHYRCRBPWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(C)(C)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Precursor Synthesis

The Grignard pathway begins with the preparation of 5-bromo-2-fluoro-3-methylacetophenone. This ketone is synthesized via Friedel-Crafts acylation of 1-bromo-2-fluoro-3-methylbenzene, though the electron-withdrawing effects of bromine and fluorine necessitate vigorous conditions (AlCl₃ catalyst, 80°C, 12 h). Alternative routes involve oxidation of 2-(5-bromo-2-fluoro-3-methylphenyl)propan-2-ol precursors, though this introduces redundancy.

Methyl Grignard Addition

Reaction of the ketone with methylmagnesium bromide in anhydrous THF at 0°C yields the tertiary alcohol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by acidic workup to protonate the alkoxide intermediate. Typical conditions include:

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0°C → room temperature | |

| Reaction Time | 4–6 hours | |

| Yield | 68–72% |

Challenges include over-addition of Grignard reagent and ketone enolization, mitigated by slow reagent addition and strict temperature control. Purification via silica chromatography (hexane:ethyl acetate = 4:1) isolates the product with >95% purity.

Mitsunobu Reaction for Direct Alcohol Installation

Phenolic Substrate Preparation

The Mitsunobu approach employs 5-bromo-2-fluoro-3-methylphenol as the aromatic component. Phenol synthesis involves demethylation of 5-bromo-2-fluoro-3-methylanisole using BBr₃ in dichloromethane (−78°C, 2 h), achieving 89% yield.

Mitsunobu Coupling

The phenol reacts with 2-propanol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) to install the tertiary alcohol. Key parameters:

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| DIAD:PPh₃ Ratio | 1:1.2 | |

| Reaction Time | 12 hours | |

| Yield | 74–78% |

The mechanism involves in situ formation of an oxyphosphonium intermediate, enabling SN2 displacement by the alcohol. Side products (<5%) arise from competing O-alkylation, suppressed by using excess 2-propanol.

Nucleophilic Substitution of Tertiary Alkyl Halides

Halide Precursor Synthesis

2-(5-Bromo-2-fluoro-3-methylphenyl)-2-chloropropane is prepared by treating the tertiary alcohol with thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 h, 91% yield). Alternatively, PBr₃ in CH₂Cl₂ converts the alcohol to the bromide analog (0°C → rt, 3 h, 89% yield).

Hydrolysis to Tertiary Alcohol

The alkyl halide undergoes hydrolysis in aqueous acetone (K₂CO₃, 60°C, 6 h), proceeding via an SN1 mechanism. The carbocation intermediate is stabilized by the aromatic ring’s electron-donating methyl group:

This method suffers from carbocation rearrangements, necessitating careful monitoring to avoid byproducts like elimination alkenes.

Hydroboration-Oxidation of 2-(5-Bromo-2-fluoro-3-methylphenyl)propene

Alkene Synthesis

The propene precursor is obtained via dehydration of 2-(5-bromo-2-fluoro-3-methylphenyl)propan-2-ol using concentrated H₂SO₄ (rt, 1 h, 82% yield). Alternatively, Wittig reaction of 5-bromo-2-fluoro-3-methylbenzaldehyde with methyltriphenylphosphonium bromide provides the alkene (THF, 0°C → rt, 8 h, 75% yield).

Anti-Markovnikov Hydroboration

Reaction with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (−10°C, 2 h) followed by oxidation with H₂O₂/NaOH yields the tertiary alcohol. The bulky borane directs addition to the less substituted carbon:

Regioselectivity exceeds 95%, though stoichiometric borane usage raises cost concerns for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Grignard Addition | 70% | Moderate | High |

| Mitsunobu Reaction | 76% | High | Moderate |

| Nucleophilic Substitution | 68% | Low | Low |

| Hydroboration-Oxidation | 72% | Moderate | Low |

The Mitsunobu reaction offers superior scalability and reproducibility, while hydroboration-oxidation excels in regiocontrol.

Chemical Reactions Analysis

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Electronic Comparisons

- Halogen Positioning : The bromine in 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol at the 5-position contrasts with analogs like 2-(6-bromo-2,3-difluorophenyl)propan-2-ol, where bromine is at the 6-position . This positional isomerism affects steric interactions and electronic density on the aromatic ring, influencing reactivity in cross-coupling reactions .

- Fluorine vs. Methoxy : Replacing fluorine with a methoxy group (e.g., 3-(5-Bromo-2-methoxyphenyl)propan-1-ol) increases solubility but reduces metabolic stability due to the labile O–CH₃ bond .

- Heteroaromatic Analogs : Pyridine-based derivatives (e.g., 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol) introduce nitrogen into the ring, altering hydrogen-bonding capacity and bioavailability compared to purely aromatic systems .

Physicochemical Properties

- Hydrogen Bonding: Unlike 2-(5-Bromo-2-methylphenyl)propan-2-ol, which forms intermolecular O–H⋯O hydrogen bonds , the fluorine in 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol may reduce hydrogen-bond donor capacity, impacting crystal packing and solubility.

- Lipophilicity : The logP value (estimated via XLogP3) for 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is ~2.9 , comparable to 2-(2-bromo-5-methylphenyl)-1,3-difluoropropan-2-ol (logP ~3.2) .

Biological Activity

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is and features a propanol backbone substituted with a bromine and a fluorine atom on an aromatic ring. These halogen substituents are crucial for enhancing the compound's biological activity by influencing its lipophilicity and binding affinity to various biological targets.

The biological activity of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound's binding affinity, allowing it to effectively inhibit target enzymes involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes that are critical in inflammatory pathways, potentially making it useful for treating inflammatory diseases.

- Protein-Ligand Interactions: Its structure allows for effective interactions with proteins, which can modulate various biological functions.

Antimicrobial Activity

Research indicates that 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 - 25 µg/mL |

| Escherichia coli | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could be developed further as a therapeutic agent against bacterial infections, particularly those caused by resistant strains.

Anti-inflammatory Activity

In studies focused on anti-inflammatory properties, 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). The results indicated a dose-dependent response, highlighting its efficacy at varying concentrations.

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound resulted in reduced levels of inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential utility in treating autoimmune diseases.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed comparable or superior antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an alternative treatment option.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol, it can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Bromo-2-chlorophenyl)propan-2-ol | Chlorine instead of fluorine | Different reactivity profile |

| 1-(5-Bromo-2-methylphenyl)propan-2-ol | Lacks fluorine | Lower binding affinity |

| 1-(5-Fluoro-2-bromophenyl)propan-2-ol | Different halogen substitution | Enhanced lipophilicity |

This table highlights how the presence of specific halogen substituents can significantly influence the biological activity and reactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination and fluorination of a pre-functionalized phenylpropanol precursor. For example, outlines a bromination-reduction sequence for similar bromophenylpropanol derivatives, where sodium borohydride reduces intermediates to the final alcohol. Reaction temperature (<0°C for bromination) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect regioselectivity and yield . Purification via fractional distillation or recrystallization (e.g., using hexane/ethyl acetate) is critical for isolating high-purity product (>95%) .

Q. Which analytical techniques are most reliable for characterizing the stereochemical and structural properties of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve substituent positions (e.g., distinguishing 5-bromo vs. 6-bromo isomers via coupling patterns). For example, provides InChI and SMILES data, which can guide spectral predictions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (247.96 g/mol for CHBrClO) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves steric effects from the methyl and bromo groups (see for similar iodinated analogs) .

Q. How does the compound’s solubility profile impact its utility in biological assays?

- Methodological Answer : The compound’s limited water solubility (due to hydrophobic aryl and methyl groups) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions, but concentrations >1% may introduce cytotoxicity. notes that analogs like 2-(2-bromophenyl)propan-2-ol are sparingly soluble in water but miscible in alcohols, suggesting ethanol or PEG-400 as alternatives for in vitro studies .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data between this compound and its chloro/fluoro analogs?

- Methodological Answer : Comparative studies (e.g., ) show bromine’s polarizability enhances van der Waals interactions with hydrophobic enzyme pockets, while fluorine’s electronegativity disrupts hydrogen bonding. For example, 2-(5-Bromo-2-fluorophenyl)propan-2-ol may exhibit stronger binding to cytochrome P450 enzymes than its chloro analog due to bromine’s larger atomic radius . To resolve contradictions, use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics simulations to map interaction hotspots .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict metabolic sites (e.g., hydroxyl group oxidation) and cytochrome P450 interactions. ’s XLogP3 value (2.9) suggests moderate lipophilicity, correlating with potential blood-brain barrier penetration .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bond to assess debromination risks under physiological conditions .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

- Methodological Answer : Chiral HPLC (e.g., using a Chiralpak IA column) can separate enantiomers, while asymmetric catalysis (e.g., Jacobsen’s epoxidation for precursors) improves stereocontrol. highlights the use of chiral amines in similar syntheses to achieve >99% enantiomeric excess (ee) . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress to minimize impurities .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.